4-[(5-Methyl-3-furoyl)amino]benzoic acid
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Description
“4-[(5-Methyl-3-furoyl)amino]benzoic acid” is a chemical compound with the CAS Number: 423730-14-7. It has a molecular weight of 245.231. The compound is solid in its physical form1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “4-[(5-Methyl-3-furoyl)amino]benzoic acid”. However, it’s worth noting that benzoic acid derivatives can often be synthesized through various methods including electrophilic aromatic substitution, nucleophilic aromatic substitution, and amidation reactions.Molecular Structure Analysis
The InChI code for “4-[(5-Methyl-3-furoyl)amino]benzoic acid” is 1S/C13H11NO4/c1-8-6-10(7-18-8)12(15)14-11-4-2-9(3-5-11)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)1. This code provides a specific description of the molecule’s structure.
Chemical Reactions Analysis
Specific chemical reactions involving “4-[(5-Methyl-3-furoyl)amino]benzoic acid” are not available in the retrieved data. However, as a derivative of benzoic acid, it may participate in reactions typical for carboxylic acids and amines.Physical And Chemical Properties Analysis
“4-[(5-Methyl-3-furoyl)amino]benzoic acid” is a solid at room temperature1. It has a molecular weight of 245.231. The purity of the compound is reported to be 95%1.Safety And Hazards
The specific safety and hazard information for “4-[(5-Methyl-3-furoyl)amino]benzoic acid” is not available in the retrieved data. However, as with all chemicals, it should be handled with appropriate safety measures. A Material Safety Data Sheet (MSDS) should be consulted for detailed safety information1.
Future Directions
The future directions for “4-[(5-Methyl-3-furoyl)amino]benzoic acid” are not specified in the retrieved data. The potential applications and research directions would depend on the specific properties and reactivity of this compound.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult original research articles and reviews for comprehensive and detailed information.
properties
IUPAC Name |
4-[(5-methylfuran-3-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-8-6-10(7-18-8)12(15)14-11-4-2-9(3-5-11)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCWKAVQWQDOPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367079 |
Source
|
Record name | 4-[(5-methylfuran-3-carbonyl)amino]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Methyl-3-furoyl)amino]benzoic acid | |
CAS RN |
423730-14-7 |
Source
|
Record name | 4-[(5-methylfuran-3-carbonyl)amino]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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